1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid
Description
1-(Tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid is a Boc-protected piperidine derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites of the molecule. The 3-methyl substituent on the piperidine ring introduces steric and electronic effects that influence its reactivity, solubility, and conformational stability . This compound is frequently employed as a building block for peptidomimetics, enzyme inhibitors, and chiral auxiliaries due to its rigid bicyclic framework and compatibility with coupling reagents like EDCI/DMAP .
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHPFVTEILYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560841 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661459-05-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lithium Hydroxide-Mediated Hydrolysis
In a representative procedure, 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate undergoes hydrolysis using lithium hydroxide monohydrate in a tetrahydrofuran (THF)/water mixture at 70°C for 6 hours. The reaction achieves a 93% yield after acidification and extraction with methyl tert-butyl ether (MTBE). Critical parameters include:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| LiOH·H₂O | THF/H₂O | 70°C | 6 h | 93% |
The aqueous workup involves discarding organic layers post-hydrolysis to remove unreacted starting material, followed by acidification to protonate the carboxylate.
Sodium Hydroxide in Ethanol
An alternative employs sodium hydroxide in ethanol at 70°C for 3 hours. While this method simplifies solvent handling, it requires meticulous pH control during extraction to prevent Boc group cleavage.
Curtius Rearrangement for Intermediate Synthesis
The Curtius rearrangement serves as a key step to generate isocyanate intermediates, which are subsequently functionalized.
Diphenylphosphoryl Azide (DPPA)-Mediated Reaction
Treating 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in toluene at 90°C for 2 hours produces tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate in quantitative yield. The isocyanate intermediate is highly reactive, enabling downstream amidation or urea formation.
Coupling Reactions for Derivative Synthesis
The carboxylic acid moiety facilitates coupling with amines via carbodiimide chemistry.
EDC/DMAP-Mediated Amidation
Reacting 1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid with 4-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane for 48 hours yields an amide derivative with 84% efficiency. This method highlights the compound’s utility in peptidomimetic synthesis.
Alternative Synthetic Routes
Alkylation of Piperidine Dicarboxylates
A patent-described approach reacts 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate with alkyl halides like (2-bromoethyl)benzene under basic conditions. For example, phenethylation at 0–100°C affords 1-(tert-butoxycarbonyl)-3-phenethylpiperidine-3-carboxylic acid in 80% yield.
Reductive Amination and Tosylation
A multi-step synthesis from 3-hydroxypyridine involves:
- Benzylation with benzyl bromide to form N-benzyl-3-hydroxypyridine.
- Reduction and tosylation to construct the piperidine ring.
- Boc protection and oxidation to install the carboxylic acid moiety.
Comparative Analysis of Methods
The table below evaluates key preparation routes:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| LiOH Hydrolysis | High yield; mild conditions | Requires anhydrous THF | 93% |
| NaOH Hydrolysis | Low-cost reagents | Sensitive to pH fluctuations | 75–85% |
| Curtius Rearrangement | Generates versatile intermediates | Requires toxic azide reagents | 100% |
| Alkylation | Broad substrate scope | Multi-step purification | 80% |
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for the removal of the Boc group.
Protection: Di-tert-butyl dicarbonate and bases like sodium hydroxide or DMAP are used for introducing the Boc group.
Major Products Formed
The major product formed from the deprotection of this compound is 3-methylpiperidine, which can then be used in further synthetic applications.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of drug candidates and the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be easily removed under acidic conditions. This allows for selective reactions to occur on other functional groups without interference from the amine .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs of 1-(Tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid, highlighting differences in substituents, molecular parameters, and applications:
Key Observations
Positional Isomerism: The position of methyl substituents (3-, 5-, or 6-) significantly affects steric and electronic profiles.
Electronic Effects : Fluorine substitution at C3 (as in the 3-fluoro analog) lowers the pKa of the carboxylic acid group (predicted pKa ~4.78) due to its electron-withdrawing nature, enhancing solubility in aqueous media .
Conformational Rigidity : Cyclopropane-containing derivatives (e.g., ) introduce rigidity and lipophilicity, favoring membrane permeability in drug design .
Functional Group Diversity : Allyloxy or phenyl substituents ( and ) expand utility in conjugation reactions or aromatic interactions, respectively .
Biological Activity
1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid (commonly referred to as Boc-3-methylpiperidine-2-carboxylic acid) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics contribute to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- CAS Number : 1515948-80-7
Biological Activity Overview
The biological activity of Boc-3-methylpiperidine-2-carboxylic acid has been investigated in various studies, focusing on its role as an intermediate in the synthesis of bioactive compounds and its potential pharmacological effects.
Antimicrobial Activity
Recent research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. In particular, studies have shown that related piperidine derivatives can inhibit the growth of various bacteria and fungi, suggesting that Boc-3-methylpiperidine-2-carboxylic acid may possess similar properties. For instance, compounds structurally related to Boc derivatives have demonstrated significant minimum inhibitory concentrations (MIC) against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents .
Enzyme Inhibition
Boc-3-methylpiperidine-2-carboxylic acid has been evaluated for its ability to inhibit specific enzymes. For example, it may act as a xanthine oxidase inhibitor, which is relevant in treating conditions like gout and hyperuricemia. Enzyme assays have shown promising results, indicating that modifications to the piperidine structure can enhance inhibitory activity against xanthine oxidase .
Case Studies
-
Antimycobacterial Activity :
- A study explored the synthesis of novel thiophene-arylamide derivatives from Boc-piperidine intermediates, which showed potent antimycobacterial activity with low cytotoxicity. The lead compound exhibited an MIC of 0.02 μg/mL against drug-susceptible strains and 0.031 μg/mL against resistant strains .
-
Enzymatic Inhibition :
- Research on enzyme inhibition highlighted that certain piperidine derivatives could effectively inhibit xanthine oxidase, with IC50 values indicating strong inhibitory potential. These findings suggest that Boc-3-methylpiperidine-2-carboxylic acid could be a valuable scaffold for further drug development targeting this enzyme .
Data Tables
Q & A
Q. What are the standard synthetic protocols for preparing 1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid?
The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection. A common approach includes:
- Step 1 : Coupling of the piperidine core with a Boc group using tert-butyl alcohol and catalysts like palladium diacetate and tert-butyl XPhos under inert atmospheres (40–100°C, 5.5 hours) .
- Step 2 : Hydrolysis of intermediates (e.g., methyl esters) using hydrochloric acid (93–96°C, 17 hours) to yield the carboxylic acid . Purity is often verified via HPLC (>95%) and structural confirmation via and , referencing CAS 534602-47-6 for analogous Boc-protected piperidines .
Q. What analytical methods are recommended for characterizing this compound?
- Purity : HPLC with UV detection (≥95% purity threshold) .
- Structural Confirmation :
- : Peaks for tert-butyl (δ ~1.4 ppm) and piperidine protons (δ ~3.0–3.5 ppm).
- : Carbonyl signals (δ ~170–175 ppm for carboxylic acid; δ ~155 ppm for Boc group).
- Mass Spectrometry : Molecular ion peak matching (MW 247.30 g/mol) .
Q. How should this compound be handled safely in the lab?
- PPE : Safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can low yields in the Boc-protection step be addressed?
Low yields may arise from incomplete coupling or Boc group instability. Methodological optimizations include:
- Catalyst Optimization : Increasing palladium diacetate loading (0.5–2 mol%) and using stronger bases (e.g., cesium carbonate) .
- Reaction Monitoring : Real-time FTIR to track Boc-group incorporation.
- Computational Modeling : Employing quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as demonstrated in reaction design frameworks .
Q. What strategies resolve contradictions in reported reaction conditions for piperidine carboxylate hydrolysis?
Discrepancies in hydrolysis efficiency (e.g., HCl concentration vs. temperature) can be analyzed via:
Q. How does the Boc group’s stability impact downstream functionalization?
The Boc group is labile under acidic conditions. For acid-sensitive reactions:
- Alternative Protecting Groups : Use Fmoc or Cbz groups if Boc deprotection (via TFA) interferes.
- Inert Atmosphere : Conduct reactions under N to prevent unintended hydrolysis .
Q. What computational tools are effective for predicting reaction pathways in Boc chemistry?
- Reaction Path Search : Tools like GRRM or AFIR for mapping energy landscapes of Boc coupling/deprotection .
- Machine Learning : Training models on existing Boc reaction datasets to predict yields and side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
